Ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate
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Overview
Description
Ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate is an organic compound with the molecular formula C9H15BrO3. It is a brominated ester, often used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both bromine and ester functional groups, making it valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate can be synthesized through the bromination of ethyl 3,3-dimethyl-4-oxopentanoate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed:
Substitution: Ethyl 5-hydroxy-3,3-dimethyl-4-oxopentanoate.
Reduction: Ethyl 5-bromo-3,3-dimethyl-4-hydroxypentanoate.
Oxidation: Ethyl 5-bromo-3,3-dimethyl-4-oxopentanoic acid.
Scientific Research Applications
Ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways involving brominated compounds.
Medicine: As a precursor in the development of brominated drugs with potential therapeutic applications.
Industry: In the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution reactions, while the ester group can undergo hydrolysis or reduction. The compound’s reactivity is influenced by the electronic effects of the bromine and ester groups, which modulate the compound’s behavior in different chemical environments.
Comparison with Similar Compounds
Ethyl 5-bromo-4-oxopentanoate: Lacks the additional methyl groups, resulting in different reactivity and applications.
Ethyl 3-bromo-3-methyl-4-oxopentanoate: Similar structure but with variations in the position of the bromine and methyl groups.
Uniqueness: Ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate is unique due to the presence of two methyl groups at the 3-position, which provides steric hindrance and influences its reactivity. This structural feature makes it distinct from other brominated esters and allows for specific applications in organic synthesis and research.
Properties
IUPAC Name |
ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO3/c1-4-13-8(12)5-9(2,3)7(11)6-10/h4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLPLZQXKKWAFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)(C)C(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369169 |
Source
|
Record name | ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197234-17-6 |
Source
|
Record name | ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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